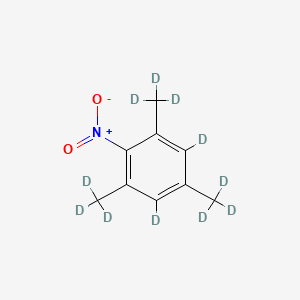
2,4,6-Trimethyl-5-nitrobenzene-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Electrochemical Studies and Sensing Applications
Electrochemical Reduction and Radical Anion Formation
Studies on 2,4,6-trimethoxynitrobenzene, a compound with structural similarities, have explored its electrochemical reduction to produce radical anions. This process is significant for understanding the electrochemical behaviors of nitroaromatic compounds, which could be pivotal in designing electrochemical sensors or studying redox mechanisms in organic electronics (Shundrin, 2013).
Luminescent Sensing Materials
Certain coordination polymers constructed from zwitterion ligands and d10 metal ions have shown potential as luminescent sensing materials for nitrobenzene derivatives, indicating their applicability in detecting environmental pollutants through fluorescence quenching methods (Wang et al., 2018).
Environmental Remediation
- Advanced Oxidation Processes: The degradation of nitrobenzene using sulfate radical-based advanced oxidation processes (SR-AOPs) has been investigated, demonstrating the formation of polynitrated phenolic compounds. This research highlights the complexity of environmental remediation processes and the potential impacts of nitration and denitration reactions on pollutant degradation (Ji et al., 2017).
Molecular Electronics and Material Science
- Metal–Organic Frameworks (MOFs) for Selective Sensing: Research on MOFs has revealed their capacity for selective sensing of nitroaromatic compounds, offering promising avenues for the development of sensitive detectors for explosives and environmental pollutants. These materials operate through mechanisms such as fluorescence quenching, which could be relevant for applications involving 2,4,6-Trimethyl-5-nitrobenzene-d11 (Huang et al., 2016; Tian et al., 2014).
Analytical Chemistry
- Detection of Explosives: Studies on receptor-based electrodes for the detection of nitroaromatic explosives like TNT and DNT have shown the potential of modified electrodes in electrochemical sensing. This research underscores the importance of specific functional groups in detecting and quantifying explosive compounds in various matrices (Fierke et al., 2012).
properties
IUPAC Name |
1,3-dideuterio-5-nitro-2,4,6-tris(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEKDQTVGHRSNS-JXCHDVSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[N+](=O)[O-])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide](/img/structure/B590285.png)
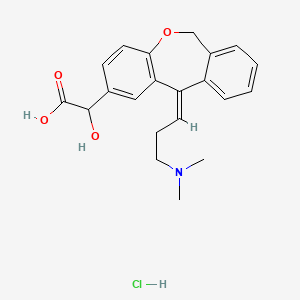

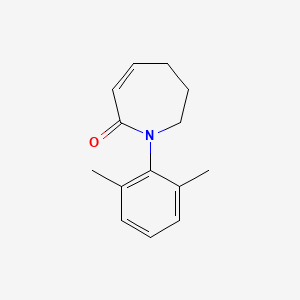


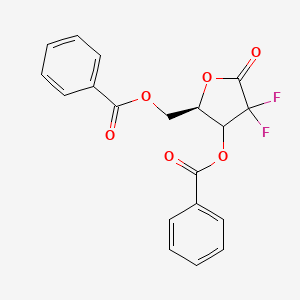

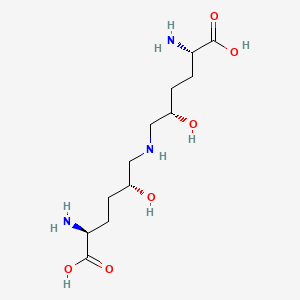
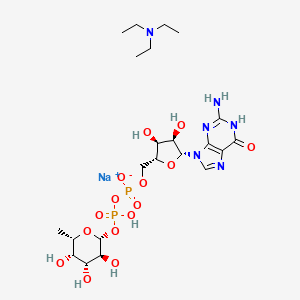
![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)